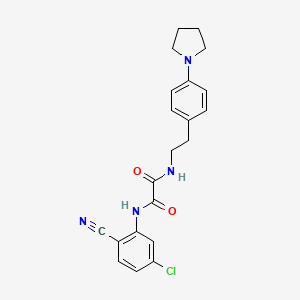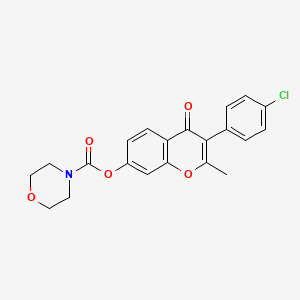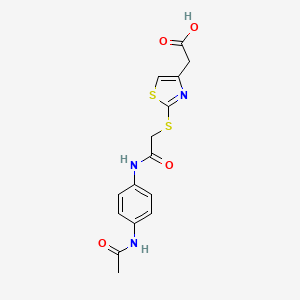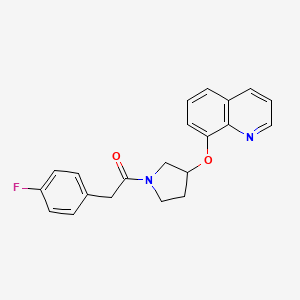
N1-(5-chloro-2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5-chloro-2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a chemical compound used in scientific research for its potential therapeutic applications. This compound is also known as CPOP and has been synthesized and studied extensively in recent years.
Aplicaciones Científicas De Investigación
Novel Apoptosis Inducers and Anticancer Agents
Research has led to the identification of novel compounds, including derivatives similar to N1-(5-chloro-2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide, as potential apoptosis inducers and anticancer agents. These compounds have shown activity against several breast and colorectal cancer cell lines. The structure-activity relationship (SAR) studies revealed that certain structural modifications could enhance their anticancer properties, with the identification of molecular targets such as TIP47, an IGF II receptor binding protein, suggesting a pathway for their mechanism of action (Han-Zhong Zhang et al., 2005).
Catalysis and Organic Reaction Applications
Complexes formed with similar structural frameworks have been explored as catalysts for organic reactions, including Heck and Suzuki–Miyaura coupling reactions. These complexes have demonstrated high turnover numbers (TONs), indicating their efficiency as catalysts. Their stability under ambient conditions makes them valuable for practical applications in organic synthesis (Pradhumn Singh et al., 2009).
Supramolecular Chemistry
The study of N,N'-bis(4-pyridylmethyl)oxalamide and related compounds has contributed to the understanding of supramolecular networks. These studies showcase how intermolecular hydrogen bonding can be utilized to form extended supramolecular structures. The research in this area highlights the potential of these compounds in designing new materials with specific properties, including the formation of two-dimensional extended networks (Gene-Hsiang Lee, 2010).
Conducting Polymers and Electronic Materials
Derivatives with structural similarities have been synthesized for applications in conducting polymers. These materials, based on pyrrole and similar heterocycles, exhibit low oxidation potentials and high stability in their conducting forms. This research opens avenues for the development of new electronic materials that are stable, conductive, and potentially useful in various electronic applications (G. Sotzing et al., 1996).
Propiedades
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-17-6-5-16(14-23)19(13-17)25-21(28)20(27)24-10-9-15-3-7-18(8-4-15)26-11-1-2-12-26/h3-8,13H,1-2,9-12H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDGKAUAUBYJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-ethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2727601.png)

![1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B2727604.png)
![Methyl 4-[[2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate](/img/structure/B2727605.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2727607.png)
![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone](/img/structure/B2727608.png)
![3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2727610.png)


![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-propylpiperidine-4-carboxamide](/img/structure/B2727619.png)

![2-[(3-Chlorophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2727622.png)
